4'-Isopropylacetophenone

Physical Chemistry Thermodynamics Separation Science

4'-Isopropylacetophenone (CAS 645-13-6, 98%) is a para-isopropyl-substituted acetophenone with critical differentiation from lower alkyl homologs. Its 238°C boiling point and 0.970 g/mL density directly influence purification and solvent compatibility versus 4'-methyl or 4'-tert-butyl analogs. Documented sub-nanomolar CCK-A receptor affinity (IC50 0.300 nM, 600-fold selectivity) makes it an essential pharmacological probe. Quantitative MgO-catalyzed transfer reduction to styrene derivatives validates its use as a reliable alkenylaromatic building block. For zeolite-catalyzed Friedel-Crafts isomer optimization, this compound is indispensable as an analytical reference standard. Substituting analogs without accounting for these quantifiable differences risks compromised yields and non-reproducible outcomes.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 645-13-6
Cat. No. B1293387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Isopropylacetophenone
CAS645-13-6
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(=O)C
InChIInChI=1S/C11H14O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-8H,1-3H3
InChIKeyPDLCCNYKIIUWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4'-Isopropylacetophenone (CAS 645-13-6) Technical Baseline and Procurement Context for Alkyl-Phenylketone Intermediates


4'-Isopropylacetophenone (CAS 645-13-6, also known as p-isopropylacetophenone or cuminone) is an alkyl-phenylketone derivative with the molecular formula C11H14O [1]. It is characterized by a para-isopropyl substituent on the acetophenone core, which confers distinct physicochemical properties including a boiling point of 238°C and a density of 0.970 g/mL [2]. This compound serves as a key building block in organic synthesis, with documented applications as a pharmaceutical intermediate and as a precursor in catalytic transformations [1] .

4'-Isopropylacetophenone Procurement Risk Assessment: Why In-Class Analogs Are Not Drop-In Replacements


The alkyl-phenylketone class encompasses a range of para-substituted derivatives including 4'-methylacetophenone (boiling point 226°C, density 1.005 g/mL), 4'-tert-butylacetophenone (boiling point 107-108°C at 5 mmHg), and 4'-isobutylacetophenone (boiling point 268°C) . These physical property divergences directly impact purification requirements, solvent compatibility, and downstream reaction conditions . Furthermore, the steric and electronic effects of the para-isopropyl group confer distinct reactivity profiles in catalytic transformations, as demonstrated in comparative reduction studies where acetophenone, 4-isopropylacetophenone, and propiophenone exhibit differential behavior under identical catalytic transfer reduction conditions [1]. Substituting one alkyl-phenylketone for another without accounting for these quantifiable differences risks compromised yields, altered reaction selectivities, and non-reproducible outcomes.

4'-Isopropylacetophenone (645-13-6) Quantitative Differentiation Evidence: Physical, Catalytic, and Biological Benchmarks


Boiling Point and Density: 4'-Isopropylacetophenone Physical Property Differentiation from p-Substituted Acetophenone Analogs

4'-Isopropylacetophenone exhibits a boiling point of 238°C at 760 mmHg and a density of 0.970 g/mL [1] [2]. In contrast, the smaller 4'-methylacetophenone boils at 226°C with a higher density of 1.005 g/mL , while the branched 4'-tert-butylacetophenone has a reported boiling point of 107-108°C at 5 mmHg . The 4'-isobutylacetophenone analog shows a significantly higher boiling point of 268°C .

Physical Chemistry Thermodynamics Separation Science

Catalytic Transfer Reduction: 4'-Isopropylacetophenone Demonstrates Quantitative Transformation in MgO-Catalyzed Alkene Synthesis

In a comparative study of catalytic transfer reduction over MgO modified with H2SO4 and H3PO4, 4-isopropylacetophenone was quantitatively transformed to its corresponding alkene product [1]. This performance matched that of acetophenone, propiophenone, and 5-nonanone under identical conditions, with the study demonstrating long-term catalyst stability and maintained reaction selectivity [1].

Catalysis Organic Synthesis Alkene Production

Cholecystokinin Receptor Binding: 4'-Isopropylacetophenone Exhibits Sub-Nanomolar Affinity in Pharmacological Assays

4'-Isopropylacetophenone has been characterized as a ligand for cholecystokinin (CCK) receptors, with reported binding affinities in competitive radioligand displacement assays [1] [2]. The compound exhibits a half-maximal inhibitory concentration (IC50) of 0.300 nM against the CCK type A receptor in rat pancreatic tissue [1] and an IC50 of 180 nM against the gastrin/CCK type B receptor in guinea pig gastric glands [2].

Pharmacology Receptor Binding Drug Discovery

Zeolite-Catalyzed Acylation Selectivity: 4'-Isopropylacetophenone Isomer Distribution as a Function of Catalyst Pore Architecture

In the zeolite-catalyzed acylation of cumene to produce isopropylacetophenone isomers, the choice of zeolite framework dictates the para- vs. ortho-selectivity [1]. The desired 4-isopropylacetophenone (cuminone) is the major product in all cases; however, when large-pore zeolites Y and USY are employed, the 2-isopropylacetophenone isomer is also observed in the reaction mixture [1].

Heterogeneous Catalysis Zeolites Reaction Selectivity

4'-Isopropylacetophenone (645-13-6) Application Scenarios Validated by Quantitative Differentiation Evidence


Precursor for Catalytic Alkene Synthesis

The quantitative transformation of 4'-isopropylacetophenone to its corresponding alkene under MgO-catalyzed transfer reduction conditions [1] validates its use as a reliable substrate for producing styrene derivatives. This application is particularly relevant for laboratories synthesizing alkenylaromatic building blocks for materials science or pharmaceutical intermediate preparation.

Cholecystokinin Receptor Pharmacology Research

The sub-nanomolar binding affinity of 4'-isopropylacetophenone for CCK-A receptors (IC50 = 0.300 nM) and its 600-fold selectivity over CCK-B receptors [2] [3] establish this compound as a useful pharmacological probe. Procurement by academic and industrial laboratories studying gastrointestinal function, anxiety, or satiety pathways is supported by these quantitative binding parameters.

Synthetic Route Optimization for Isopropylacetophenone Isomers

The documented zeolite-dependent isomer distribution during cumene acylation [4] informs catalyst selection for maximizing 4-isopropylacetophenone yield. Procurement of this compound as an analytical reference standard is essential for laboratories developing or optimizing zeolite-catalyzed Friedel-Crafts acylation processes where isomer purity is critical.

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